molecular formula C10H16Br2N2 B2399289 2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine;dihydrobromide CAS No. 2287288-35-9

2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine;dihydrobromide

Cat. No. B2399289
CAS RN: 2287288-35-9
M. Wt: 324.06
InChI Key: XFZCBXJDDRZTQT-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-3-benzazepin-1-amine dihydrobromide is a compound with the CAS Number: 2287288-35-9 . It has a molecular weight of 324.06 . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine dihydrobromide .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, the commercially available 3-phenylpropan-1-amine has found application in a simple synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, incorporating acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2BrH/c11-10-7-12-6-5-8-3-1-2-4-9(8)10;;/h1-4,10,12H,5-7,11H2;2*1H . This indicates the presence of a benzazepine ring structure in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The salt data for this compound is Br .

Scientific Research Applications

1. Biological Activity and Therapeutic Applications

Benzazepine Derivatives

Research indicates that 2,3-benzodiazepine analogues and related compounds show significant biological efficacy, including potential use against diseases without current remedies, such as certain types of cancer, and in combating multiresistant pathogens due to their antibacterial properties (Földesi, Volk, & Milen, 2018). Studies on 3-benzazepines have shown cytotoxic effects on human leukemia cells, indicating potential for cancer treatment (Kawase, Saito, & Motohashi, 2000).

2. Synthesis and Chemical Properties

Microwave-assisted Synthesis

The microwave-assisted technique has proven effective for synthesizing benzoxazole derivatives, showcasing the importance of this method in enhancing research diversity and efficiency (Özil & Menteşe, 2020). This approach allows for quick and high-yield production of benzoxazoles with diverse substituents, highlighting its utility in pharmaceutical chemistry and material science applications.

3. Structural Analysis and Modifications

Configurational Isomerism

Studies on the cyclic tetraamine 2,5,5,7,9,12,12,14-Octamethyl-1,4,8,11-tetraazacyclotetradecane, a compound structurally similar to benzazepines, have revealed insights into the configurational isomerism and the potential for creating structurally diverse compounds with tailored properties (Curtis, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2BrH/c11-10-7-12-6-5-8-3-1-2-4-9(8)10;;/h1-4,10,12H,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZCBXJDDRZTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC=CC=C21)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine;dihydrobromide

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